tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-azetidinecarboxylate with an appropriate amino acid derivative under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidine or ester compounds[4][4].
Scientific Research Applications
tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate include:
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(isopropylamino)-1-azetidinecarboxylate .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of an azetidine ring with an amino acid derivative and a tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl 3-[(1S)-1-amino-2-methoxy-2-oxoethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSNWIDVQSMJKV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.